6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions, a fluorophenyl group at the 1 position, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 6,7-diethoxy-1-tetralone.
Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 6,7-diethoxy-1-tetralone under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydroisoquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and a fluorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-3-22-17-11-13-8-9-21-19(14-6-5-7-15(20)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19,21H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURJNAXEQPYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.